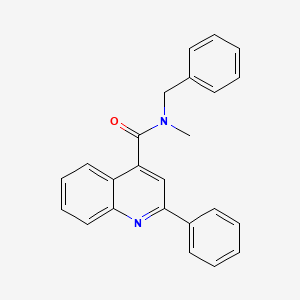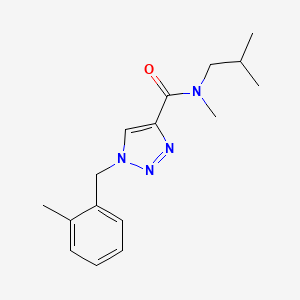![molecular formula C22H18N2O2 B5129169 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzamide family, which is known for its various biological activities.
科学的研究の応用
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In one study, it was found that this compound exhibited significant cytotoxicity against human colon cancer cells. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In pharmacology, this compound has been studied for its potential as a modulator of G protein-coupled receptor signaling.
作用機序
The mechanism of action of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its biological effects through the modulation of G protein-coupled receptor signaling. Specifically, this compound may act as an allosteric modulator of the G protein-coupled receptor, leading to the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide have been studied in vitro and in vivo. In one study, it was found that this compound exhibited significant cytotoxicity against human colon cancer cells. In another study, it was found that this compound was able to modulate G protein-coupled receptor signaling in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential as a modulator of G protein-coupled receptor signaling. This makes it a useful tool for studying the role of G protein-coupled receptors in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is the further investigation of its potential as an anticancer agent, particularly in vivo. Another direction is the development of more potent and selective modulators of G protein-coupled receptor signaling based on the structure of this compound. Additionally, the use of this compound as a fluorescent probe for detecting protein-protein interactions could be explored further.
合成法
The synthesis of 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been reported in the literature. The synthesis involves the reaction between 2-amino-5-methylbenzoic acid, 6-methyl-2-aminobenzoxazole, and 3-bromoanisole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
特性
IUPAC Name |
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-5-3-6-16(11-14)21(25)23-18-8-4-7-17(13-18)22-24-19-10-9-15(2)12-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLWYVBOWQTAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)

![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)


![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)